Enalapril maleate

Catalog No.
S007505
CAS No.
76095-16-4
M.F
C24H32N2O9
M. Wt
492.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enalapril maleate

CAS Number

76095-16-4

Product Name

Enalapril maleate

IUPAC Name

(E)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C24H32N2O9

Molecular Weight

492.5 g/mol

InChI

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-,16-,17-;/m0./s1

InChI Key

OYFJQPXVCSSHAI-OIVMOUHBSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O

Solubility

In water, 1.64X10+4 mg/L at 25 °C
2.13e-01 g/L

Synonyms

N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline (2Z)-2-Butenedioate; Acapril; Acetensil; Alphrin; Amprace; Enaloc; Enapren; Enapril; Enaprin; Glioten; Hipoartel; Hytrol; Innovace; Innovade; Lapril; Lotrial; MK 421; Reniten; Renivace; Tenace; Unaril; Vasotec; Xanef

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C/C(=O)O)\C(=O)O

Description

The exact mass of the compound Enalapril maleate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758143. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides. It belongs to the ontological category of maleate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Enalapril maleate is a medication belonging to the angiotensin-converting enzyme (ACE) inhibitor class. Its primary therapeutic use is in the treatment of hypertension (high blood pressure) and heart failure [National Institutes of Health (US). DailyMed. Enalapril maleate-enalapril tablet [online]. Available from: Accessed March 18, 2024]. However, research has explored its potential applications in various other cardiovascular conditions.

Enalapril Maleate and Blood Pressure Regulation

One area of scientific research focuses on the mechanisms by which enalapril maleate lowers blood pressure. ACE inhibitors work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor (substance that narrows blood vessels) [American Heart Association. Angiotensin-converting enzyme (ACE) inhibitors [online]. Available from: Accessed March 18, 2024]. This results in relaxation of blood vessels, ultimately reducing peripheral vascular resistance and blood pressure. Research studies have explored the impact of enalapril maleate on different components of the renin-angiotensin-aldosterone system (RAAS), a complex hormonal pathway regulating blood pressure and fluid balance [Mudershausen, Folke S et al. “Relationship between the effects of enalapril on systemic and renal hemodynamics and the renin-angiotensin system in essential hypertension.” Circulation. 1986; 74(4): 720-728 ].

Enalapril Maleate and Heart Failure

Research has also investigated the effectiveness of enalapril maleate in managing heart failure. This condition occurs when the heart weakens and is unable to pump blood efficiently. Studies have shown that enalapril maleate can improve symptoms of heart failure, such as shortness of breath and exercise intolerance, by reducing afterload (the force against which the heart contracts) and improving ventricular remodeling (the shape and function of the heart chambers) [The SOLVD Investigators. “Effects of enalapril on mortality and morbidity in severe congestive heart failure. Results of the Studies Of Left Ventricular Dysfunction (SOLVD).” The New England journal of medicine. 1991; 325(6): 1329-1335 ].

Other Areas of Research

Scientific studies are ongoing to explore the potential benefits of enalapril maleate in various other cardiovascular conditions. These include:

  • Diabetic nephropathy (kidney disease in diabetes): Research suggests that enalapril maleate may help slow the progression of kidney damage in diabetic patients [Wright, Jr, Robert S et al. “Effect of enalapril on microalbuminuria in patients with type 1 diabetes and normoalbuminuria.” The New England journal of medicine. 1993; 329(24): 1724-1729 ]
  • Atherosclerosis (plaque buildup in arteries): Studies are investigating whether enalapril maleate can help prevent or slow the progression of atherosclerosis by modulating various factors involved in the disease process [Benetos, Andrew et al. “Angiotensin-converting enzyme inhibition in atherosclerosis.” Circulation research. 2010; 107(8): 1113-1122 ]

Enalapril maleate is a pharmaceutical compound classified as an angiotensin-converting enzyme (ACE) inhibitor, primarily used to treat hypertension and heart failure. It is the maleate salt form of enalapril, which is a prodrug that is converted in the body to its active metabolite, enalaprilat. Enalapril maleate is characterized by its chemical formula C20H28N2O5C4H4O4C_{20}H_{28}N_{2}O_{5}\cdot C_{4}H_{4}O_{4} and has a molecular weight of approximately 492.53 g/mol. The compound appears as a white to off-white crystalline powder that is sparingly soluble in water but soluble in ethanol and methanol .

Enalaprilat, the active metabolite of enalapril maleate, works by inhibiting angiotensin-converting enzyme (ACE) []. ACE is an enzyme responsible for converting angiotensin I, a hormone that constricts blood vessels, into angiotensin II, a more potent vasoconstrictor. By inhibiting ACE, enalaprilat reduces the production of angiotensin II, leading to vasodilation (relaxation of blood vessels) and consequently lowering blood pressure [].

Enalapril maleate undergoes hydrolysis to form enalaprilat, which inhibits the ACE enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. This reaction is crucial for its pharmacological action in lowering blood pressure. The hydrolysis of enalapril maleate can be facilitated under acidic or basic conditions, yielding degradation products such as diketopiperazine .

In stability studies, enalapril maleate has shown susceptibility to degradation under hydrolytic conditions, particularly in alkaline environments. For instance, after 30 minutes of exposure to 0.1 N sodium hydroxide, only 7.5% of the original compound remained intact, indicating significant degradation .

The primary mechanism of action of enalapril maleate involves the inhibition of ACE, which leads to decreased levels of angiotensin II. This results in vasodilation and reduced blood pressure, making it effective for treating hypertension and heart failure. The pharmacokinetics of enalapril include an oral bioavailability of approximately 60%, with peak serum concentrations occurring about 3-4 hours after administration . The elimination half-life of its active metabolite, enalaprilat, is around 11 hours.

Common side effects associated with enalapril maleate include dizziness, low blood pressure, and dry cough, with more severe risks such as angioedema . It is contraindicated during pregnancy due to potential fetal toxicity .

The synthesis of enalapril maleate involves several steps starting from the appropriate amino acid derivatives and ethyl esters. The key steps include:

  • Formation of Enalaprilat: This involves the reaction of L-proline derivatives with ethyl esters.
  • Esterification: Enalaprilat is then esterified with ethanol to enhance its oral bioavailability.
  • Salt Formation: The final step involves forming the maleate salt by reacting enalapril with maleic acid .

This multi-step synthetic route ensures that the final product retains the necessary pharmacological properties while improving stability and solubility.

Enalapril maleate is widely used in clinical settings for:

  • Hypertension Management: It effectively lowers blood pressure by inhibiting the renin-angiotensin-aldosterone system.
  • Heart Failure Treatment: It helps reduce symptoms and improve quality of life in patients with heart failure.
  • Left Ventricular Dysfunction: It is used in asymptomatic patients to prevent progression to symptomatic heart failure .

Additionally, it may be combined with diuretics for enhanced antihypertensive effects.

Enalapril maleate has been studied for interactions with various other medications. Notable interactions include:

  • Diuretics: Concurrent use can enhance antihypertensive effects but may increase the risk of renal impairment.
  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): These can reduce the antihypertensive efficacy of enalapril by promoting sodium retention.
  • Potassium-Sparing Diuretics: Co-administration may lead to hyperkalemia due to additive potassium-sparing effects .

Monitoring patients for these interactions is essential to ensure safety and efficacy.

Enalapril maleate shares similarities with other ACE inhibitors but possesses unique features that distinguish it from them:

Compound NameKey FeaturesUnique Aspects
CaptoprilFirst ACE inhibitor; contains a thiol groupShorter duration of action; more side effects like taste disturbances
LisinoprilLonger half-life; no prodrug conversion requiredLess frequent dosing compared to enalapril
RamiprilProdrug; similar mechanismBroader indications including post-MI treatment
QuinaprilProdrug; longer durationLess frequent dosing due to prolonged effects

Enalapril's unique structure allows it to be a prodrug that exhibits a longer duration of action compared to Captopril while avoiding some common side effects associated with thiol-containing drugs . This makes it a preferred choice in many clinical scenarios involving hypertension and heart failure management.

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

492.21078060 g/mol

Monoisotopic Mass

492.21078060 g/mol

Heavy Atom Count

35

Appearance

White to Off-White Solid

Melting Point

143-144.5
143 - 144.5 °C

UNII

69PN84IO1A

Related CAS

76095-16-4 (maleate)

GHS Hazard Statements

Aggregated GHS information provided by 182 companies from 22 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 182 companies. For more detailed information, please visit ECHA C&L website;
Of the 21 notification(s) provided by 180 of 182 companies with hazard statement code(s):;
H302 (21.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (51.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (25.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360 (26.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (40.56%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (16.67%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H373 (20.56%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for the management of essential or renovascular hypertension as monotherapy or in combination with other antihypertensive agents, such as thiazide diuretics, for an additive effect. Indicated for the treatment of symptomatic congestive heart failure, usually in combination with diuretics and digitalis. Indicated for the management of asymptomatic left ventricular dysfunction in patients with an ejection fraction of ≤ to 35 percent to decrease the rate of development of overt heart failure and the incidence of hospitalization for heart failure.
FDA Label

Livertox Summary

Enalapril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the therapy of hypertension and heart failure. Enalapril is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.

Drug Classes

Angiotensin-Converting Enzyme Inhibitors

Therapeutic Uses

Angiotensin-Converting Enzyme Inhibitors; Antihypertensive Agents
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Enalapril is included in the database.
Enalapril maleate tablets are indicated for the treatment of hypertension. Enalapril maleate tablets are effective alone or in combination with other antihypertensive agents, especially thiazide-type diuretics. The blood pressure lowering effects of enalapril maleate tablets and thiazides are approximately additive. /Included in US product label/
Enalapril maleate tablets are indicated for the treatment of symptomatic congestive heart failure, usually in combination with diuretics and digitalis. /Included in US product label/
For more Therapeutic Uses (Complete) data for Enalapril (9 total), please visit the HSDB record page.

Pharmacology

Enalapril Maleate is the maleate salt form of enalapril, a dicarbocyl-containing peptide and angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, enalapril is converted by de-esterification into its active form enalaprilat. Enalaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Enalapril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.

MeSH Pharmacological Classification

Angiotensin-Converting Enzyme Inhibitors

Mechanism of Action

The renin-angiotensin-aldosterone system (RAAS) is a signaling pathway that works in synergism with the sympathetic system to regulate blood pressure and fluid and electrolyte homeostasis. Activation of this system upon stimulation by different factors, such as low blood pressure and nerve impulses, leads to increased release of norepinephrine (NE) from sympathetic nerve terminals and effects on the vascular growth, vasoconstriction, and salt retention in the kidneys. Renin is released from Renin acts on the precursor prottein angiotensinogen, which is a plasma globulin synthesized from the liver, to produce cleaved peptide hormone angiotensin I. Angiotensin I then can be further cleaved by ACE to produce angiotensin II, a vasoconstrictive peptide hormone. Present in different isoforms, angiotensin converting enzyme (ACE) is peptidyl dipeptidase enzyme expressed in various tissues, including the vascular tissues, such as the heart, brain, and kidneys. ACE also plays a role in inactivation of bradykinin, a potent vasodepressor peptide. Angiotensin II mediates various actions on the body by working on its G-protein coupled receptors, AT1 and AT2. It causes direct vasoconstriction of precapillary arterioles and postcapillary venules, inhibits the reuptake of NE thereby increasing available levels, stimulates the release of catecholamines from the adrenal medulla, reduces urinary excretion of sodium ions and water by promoting proximal tubular reabsorption, stimulates synthesis and release of aldosterone from the adrenal cortex, and stimulates hypertrophy of both vascular smooth muscle cells and cardiac myocytes. Enalapril is a pharmacologically inactive prodrug that requires hepatic biotransformation to form [enalaprilat], its active metabolite that works on the RAAS to inhibit ACE. Biotransformation is critial for the therapeutic actions of the drug, as enalapril itself is only a weak inhibitor of ACE. ACE inhibition results in reduced production and plasma levels of angiotensin II, increased plasma renin activity due to the loss of feedback inhibition by angiotensin II, and decreased aldosterone secretion. However, plasma aldosterone levels usually return to normal during long-term administration of enalapril. Decreased levels of angiotensin II subsequently leads to the dilatation of peripheral vessles and reduced vascular resistance which in turn lower blood pressure. While inhibition of ACE leading to suppression of RAAS is thought to be the primary mechanism of action of enalapril, the drug was shown to still exert antihypertensive effects on individuals with low-renin hypertension. It is suggested that enalapril may mediate its pharmacological actions via other modes of action that are not fully understood. As ACE is structurally similar to kininase I, which is a carboxypeptidase that degrades bradykinin, whether increased levels of bradykinin play a role in the therapeutic effects of enalapril remains to be elucidated.
Enalapril maleate is a prodrug of enalaprilat and has little pharmacologic activity until hydrolyzed in vivo to enalaprilat. ... Enalapril prevents the conversion of angiotensin I to angiotensin II (a potent vasoconstrictor) through inhibition of angiotensin-converting enzyme (ACE). The drug competes with physiologic substrate (angiotensin I) for the active site of ACE; the affinity of enalaprilat for ACE is approximately 200,000 times greater than that of angiotensin I. In vitro on a molar basis, the affinity of enalaprilat for ACE is 300-1000 or 2-17 times that of enalapril or captopril, respectively. However, in vitro on a molar basis, the ACE-inhibitory effect of enalapril was shown to be similar to that of enalaprilat in rat plasma and kidneys, because these tissues extensively hydrolyze enalapril to form enalaprilat. The drug apparently does not inhibit brain ACE in animals.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Peptidyl-dipeptidases [EC:3.4.15.-]
ACE (CD143) [HSA:1636] [KO:K01283]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

76420-75-2
76095-16-4

Absorption Distribution and Excretion

Following oral administration, the peak plasma concentrations (Cmax) of enalapril is achieved within 1 hour post dosing while the Cmax of enalaprilat occurs at three to four hours post dosing. The steady-state is achieved by the fourth daily dose and there is no accumulation with repeated dosing. However, accumulation of enalaprilat may occur in patients with creatinine clearance less than 30 mL/min. Food intake is reported to have a minimal effect on drug absorption. Following oral administration, about 60% of enalapril was absorbed. Bioavailability of enalapril averaged about 40% when intravenous enalaprilat was used as a reference standard.
Enalapril is mainly eliminated through renal excretion, where approximately 94% of the total dose is excreted via urine or feces as either enalaprilat or unchanged parent compound. About 61% and 33% of the total dose can be recovered in the urine and feces, respectively. In the urine, about 40% of the recovered dose is in the form of enalaprilat.
The volume of distribution of enalapril has not been established. Enalaprilat is shown to penetrate into most tissuesm, in particular the kidneys and vascular tissuem, although penetration of the blood-brain barrier has not been demonstrated after administration at therapeutic doses. In dog studies, enalapril and enalaprilat cross the blood-brain barrier poorly. Minimal penetration occurs into breast milk but significant fetal transfer occurs. The drug crosses the placental barrier in rats and hamsters.
Following oral administration in healthy male volunteers, the renal clearance was approximately 158 ± 47 mL/min. It is reported that enalapril and enalaprilat are undetectable in the plasma by 4 hours post-dosing.
Pharmacokinetic and pharmacodynamic of IV enalapril at 0.50 mg/kg, PO placebo and PO enalapril at three different doses (0.50, 1.00 and 2.00 mg/kg) were analyzed in 7 healthy horses. Serum concentrations of enalapril and enalaprilat were determined for pharmacokinetic analysis. Angiotensin-converting enzyme (ACE) activity, serum ureic nitrogen (SUN), creatinine and electrolytes were measured, and blood pressure was monitored for pharmacodynamic analysis. The elimination half-lives of enalapril and enalaprilat were 0.67 and 2.76 hr respectively after IV enalapril. Enalapril concentrations after PO administrations were below the limit of quantification (10 ng/mL) in all horses and enalaprilat concentrations were below the limit of quantification in 4 of the 7 horses. Maximum mean ACE inhibitions from baseline were 88.38, 3.24, 21.69, 26.11 and 30.19% for IV enalapril at 0.50 mg/kg, placebo and PO enalapril at 0.50, 1.00 and 2.00 mg/kg, respectively. Blood pressures, SUN, creatinine and electrolytes remained unchanged during the experiments.
Enalapril maleate, unlike enalaprilat, is well absorbed following oral administration. Although enalaprilat is a more potent angiotensin converting enzyme inhibitor than enalapril, it is poorly absorbed from the GI tract because of its high polarity, with only about 3-12% of an orally administered dose being absorbed. Approximately 55-75% of an oral dose of enalapril maleate is rapidly absorbed from the GI tract in healthy individuals and hypertensive patients. Food does not appear to substantially affect the rate or extent of absorption of enalapril maleate. Following oral administration, enalapril maleate appears to undergo first pass metabolism principally in the liver, being hydrolyzed to enalaprilat.
The hypotensive effect of a single oral dose of enalapril maleate is usually apparent within 1 hr and maximal in 4-8 hr. The hypotensive effect of usual doses of the drug generally persists for 12-24 hr but may diminish toward the end of the dosing interval in some patients. Reduction in blood pressure may be gradual, and several weeks of therapy may be required before the full effect is achieved.
Following IV administration of enalaprilat, the hypotensive effect is usually apparent within 5-15 min with maximal effect occurring within 1-4 hr; the duration of hypotensive effect appears to be dose related, but with the recommended doses, the duration of action in most patients is approximately 6 hr. Plasma angiotensin converting enzyme inhibition and reduction in blood pressure appear to be correlated to a plasma enalaprilat concentration of 10 ng/mL, a concentration at which maximal blockade of plasma angiotensin converting enzyme is achieved. After withdrawal of enalapril or enalaprilat, blood pressure gradually returns to pretreatment levels; rebound hypertension following abrupt withdrawal of the drug has not been reported to date. /Enalaprilat/
For more Absorption, Distribution and Excretion (Complete) data for Enalapril (11 total), please visit the HSDB record page.

Metabolism Metabolites

About 60% of the absorbed dose is extensively hydrolyzed to enalaprilat via de-esterification mediated by hepatic esterases. In humans, metabolism beyond bioactivation to enalaprilat is not observed.
About 60% of an absorbed dose of enalapril is extensively hydrolyzed to enalaprilat, principally in the liver via esterases. About 20% appears to be hydrolyzed on first pass through the liver; this hydrolysis does not appear to occur in plasma in humans. Enalaprilat is a more potent angiotensin converting enzyme inhibitor than enalapril. There is no evidence of other metabolites of enalapril in humans, rats, or dogs. However, a despropyl metabolite of enalaprilat was identified in urine in rhesus monkeys, accounting for 13% of an oral dose of enalapril maleate. Hydrolysis of enalapril to enalaprilat may be delayed and/or impaired in patients with severe hepatic impairment, but the pharmacodynamic effects of the drug do not appear to be significantly altered.

Associated Chemicals

Enalapril maleate; 76095-16-4
Enalaprilat; 76420-72-9
Enalaprilat dihydrate; 84680-54-6

Wikipedia

Enalapril
Acepromazine

Drug Warnings

/BOXED WARNING/ When pregnancy is detected, discontinue enalapril maleate tablets as soon as possible. Drugs that act directly on the renin-angiotensin system can cause injury and death to the developing fetus.
The most frequent adverse cardiovascular effect of enalapril or enalaprilat is hypotension (including postural hypotension and other orthostatic effects), which occurs in about 1-2% of patients with hypertension and in about 5-7% of those with heart failure, following an initial dose or during extended therapy. Syncope occurred in approximately 0.5 or 2% of patients with hypertension or heart failure, respectively. Hypotension or syncope has required discontinuance of therapy in about 0.1 or 2% of patients with hypertension or heart failure, respectively, receiving enalapril.
Use of drugs that act on the renin-angiotensin system during the second and third trimesters of pregnancy reduces fetal renal function and increases fetal and neonatal morbidity and death. Resulting oligohydramnios can be associated with fetal lung hypoplasia and skeletal deformations. Potential neonatal adverse effects include skull hypoplasia, anuria, hypotension, renal failure, and death. When pregnancy is detected, discontinue enalapril maleate tablets as soon as possible. These adverse outcomes are usually associated with use of these drugs in the second and third trimester of pregnancy. Most epidemiologic studies examining fetal abnormalities after exposure to antihypertensive use in the first trimester have not distinguished drugs affecting the renin-angiotensin system from other antihypertensive agents. Appropriate management of maternal hypertension during pregnancy is important to optimize outcomes for both mother and fetus.
Angioedema may occur, especially following the first dose of enalapril, and, if associated with laryngeal edema, may be fatal. If laryngeal stridor or angioedema of the face, extremities, lips, tongue, or glottis occurs, enalapril should be discontinued and the patient carefully observed until swelling disappears. If swelling is confined to the face and lips, the condition generally responds without treatment; however, antihistamines may provide symptomatic relief. Swelling of the tongue, glottis, or larynx may cause airway obstruction, and appropriate therapy (eg, epinephrine, maintenance of patent airway) should be initiated immediately. Patients should be informed that swelling of the face, eyes, lips, or tongue or difficulty in breathing may be signs and symptoms of angioedema, and that they should discontinue enalapril and notify their physician immediately if any of these conditions occurs. The possibility that patients with a history of angioedema unrelated to angiotensin converting enzyme inhibitors may be at increased risk of developing angioedema while receiving the drugs should be considered. Enalapril is contraindicated in patients with a history of angioedema related to angiotensin converting enzyme inhibitor therapy. Enalapril also is contraindicated in patients with known hypersensitivity to the drug or any ingredient in the formulation.
For more Drug Warnings (Complete) data for Enalapril (28 total), please visit the HSDB record page.

Biological Half Life

The average terminal half life of enalaprilat is 35-38 hours. The effective half life following multiple doses is 11-14 hours. The prolonged terminal half-life is due to the binding of enalaprilat to ACE.
Following oral admin, the half-life of unchanged enalapril appears to be <2 hr in healthy individuals and in patients with normal hepatic and renal functions, but may be increased in patients with congestive heart failure. Following oral admin of a single 5 or 10 mg dose of enalapril maleate in patients with congestive heart failure, the half-life of enalapril was 3.4 or 5.8 hr, respectively.
Elimination of enalaprilat may also be prolonged in patients with congestive heart failure or impaired hepatic function compared with healthy individuals and patients with hypertension observations of serum concns of enalaprilat over long periods following oral or iv admin suggest that enalaprilat has an avg terminal half-life of about 35-38 hr (range: 30-87 hr). ...The effective half-life for accumulation of enalaprilat (determined from urinary recovery) has been reported to average about 11 hr in healthy individuals with normal renal function.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Preparation: A.A. Patchett et al., European Patent Office patent 12401; E. E. Harris et al., United States of America patent 4374829 (1980, 1983 both to Merck & Co.)

Analytic Laboratory Methods

Analyte: enalapril maleate; matrix: chemical purity; procedure: liquid chromatography with detection at 215 nm and comparison to standards
Analyte: enalapril maleate; matrix: chemical identification; procedure: retention time of liquid chromatogram with comparison to standards
Analyte: enalapril maleate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: enalapril maleate; matrix: pharmaceutical preparation (tablet); procedure: retention time of liquid chromatogram with comparison to standards (chemical identification)
Analyte: enalopril maleate; matrix: pharmaceutical preparation (tablet); procedure: liquid chromatography with detection at 215 nm and comparison to standards (assay purity)

Storage Conditions

Commercially available enalaprilat injection should be stored at a temperature less than 30 °C. /Enalaprilat/
The manufacturer recommends that enalapril maleate tablets be stored in tight containers at a temperature <30 °C and that transient exposure to temperatures warmer than 50 °C be avoided. The tablets should be protected from moisture. The tablets have an expiration date of 30 mos following the date of manufacture when stored at <30 °C. The manufacturer states that extemporaneous preparation of oral solutions of enalapril maleate should be avoided since the drug is not sufficiently stable in solution.
Keep container tightly closed in a dry and well-ventilated place. /Enalapril maleate/

Interactions

When enalapril is administered with diuretics or other hypotensive drugs, the hypotensive effect of enalapril is increased. The effect is usually used to therapeutic advantage, but careful adjustment of dosage is necessary when these drugs are used concomitantly. ... Enalapril and diuretics appear to have additive hypotensive effects; however, severe hypotension and reversible renal insufficiency may occasionally occur, especially in volume and/or sodium depleted patients. Hypotensive drugs that cause release of renin (e.g., diuretics) will increase the hypotensive effect of enalapril.
Potassium sparing diuretics (eg, amiloride, spironolactone, triamterene), potassium supplements, or potassium-containing salt substitutes should be used with caution and serum potassium should be determined frequently in patients receiving enalapril, since hyperkalemia may occur.
Because ACE inhibitors may promote kinin-mediated prostaglandin synthesis and/or release, concomitant administration of drugs that inhibit prostaglandin synthesis (e.g., aspirin, ibuprofen) may reduce the blood pressure response to ACE inhibitors, including enalapril. Limited data indicate that concomitant administration of ACE inhibitors with nonsteroidal anti-inflammatory agents (NSAIAs) occasionally may result in acute reduction of renal function; however, the possibility cannot be ruled out that one drug alone may cause such an effect. ... Aspirin and other NSAIAs also can attenuate the hemodynamic actions of ACE inhibitors in patients with congestive heart failure. Because ACE inhibitors share and enhance the effects of the compensatory hemodynamic mechanisms of heart failure, with aspirin and other NSAIAs interacting with the compensatory mechanisms rather than with a given ACE inhibitor per se, these desirable mechanisms are particularly susceptible to the interaction and a subsequent potential loss of clinical benefits. As a result, the more severe the heart failure and the more prominent the compensatory mechanisms, the more appreciable the interaction between NSAIAs and ACE inhibitors. Even if optimal dosage of an ACE inhibitor is used in the treatment of congestive heart failure, the potential cardiovascular and survival benefit may not be seen if the patient is receiving an NSAIA concomitantly. In several multicenter studies, concomitant admin of a NSAIA (i.e., a single 350-mg dose of aspirin) in patients with congestive heart failure inhibited favorable hemodynamic effects associated with ACE inhibitors, attenuating the favorable effects of these drugs on survival and cardiovascular morbidity. /ACE inhibitors/
Lithium toxicity has occurred following concomitant administration of enalapril and lithium carbonate and was reversible following discontinuance of both drugs. In one patient, the toxicity was associated with elevated plasma lithium concentration and was manifested as ataxia, dysarthria, tremor, confusion, and altered electroencephalogram, bradycardia and T wave depression also occurred. Moderate renal insufficiency (serum creatinine of 2.2 mg/deciliter) or acute renal failure has also occurred in these patients. The exact mechanism of this interaction remains to be established, but it has been suggested that enalapril may decrease renal elimination of lithium, possibly by increasing sodium excretion secondary to decreased aldosterone secretion or by altering renal function secondary to angiotensin converting enzyme inhibition.
Concomitant use of enalapril and some vasodilating agents (eg, nitrates) or anesthetic agents may cause an exaggerated hypotensive response. Patients receiving enalapril concomitantly with nitrates or with anesthetic agents that produce hypotension should be observed for possible additive hypotensive effects. Fluid volume expansion can correct hypotension during surgery or anesthesia if it is thought to result from an enalapril-induced inhibition of the angiotensin II formation that occurs secondary to compensatory renin release.

Stability Shelf Life

Stable under recommended storage conditions. /Enalapril maleate/
Following dilution of enalaprilat injection in 5% dextrose, 0.9% sodium chloride, 5% dextrose and 0.9% sodium chloride, 5% dextrose in lactated Ringer's, or Isolyte(R) E, solutions of the drug are stable for 24 hrs at room temperature. /Enalaprilat/

Dates

Modify: 2023-09-13
1. Liu, Y.H., et al., Comparison of captopril and enalapril to study the role of the sulfhydryl-group in improvement of endothelial dysfunction with ACE inhibitors in high dieted methionine mice. J Cardiovasc Pharmacol, 2006. 47(1): p. 82-8.

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